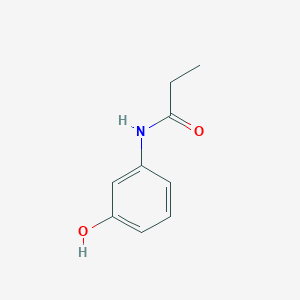

N-(3-hydroxyphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-9(12)10-7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSKGOCVSTWEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175892 | |

| Record name | Propionanilide, 3'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21556-86-5 | |

| Record name | N-(3-Hydroxyphenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21556-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionanilide, 3'-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021556865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionanilide, 3'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations of N 3 Hydroxyphenyl Propanamide

Established Synthetic Pathways for N-(3-hydroxyphenyl)propanamide and Analogues

Classical Amidation Approaches for this compound Synthesis

The synthesis of this compound and its analogues is often achieved through classical amidation methods. A primary route involves the reaction of a substituted aminophenol with a propanoyl chloride or propanoic acid. For instance, the synthesis of the related compound 3-chloro-N-(4-hydroxyphenyl)propanamide is commonly performed by reacting 4-aminophenol (B1666318) with 3-chloropropanoyl chloride. This reaction is typically carried out under Schotten-Baumann conditions in an anhydrous solvent like dichloromethane, with a base such as triethylamine (B128534) acting as an acid scavenger. The reaction proceeds at reduced temperatures (0–5°C) over several hours, yielding the product after aqueous work-up and recrystallization.

Another classical approach involves the use of coupling agents to facilitate the amide bond formation between a carboxylic acid and an amine. This method avoids the need for highly reactive acyl chlorides. For example, 3-hydroxybenzoic acid can be coupled with 3-phenylpropylamine (B116678) to produce N-(3-phenylpropyl)benzamide, a structural analogue. nih.gov Similarly, the synthesis of N-benzyl-3-(2-hydroxyphenyl)propanamide is achieved by coupling 3-(2-hydroxyphenyl)propanoic acid with benzylamine. nih.gov These methods often require room temperature conditions and can proceed overnight. nih.gov

In some instances, a one-pot synthesis can be employed where the acid chloride is generated in situ. For example, treating 3-chloropropanoic acid with oxalyl chloride can generate the corresponding acyl chloride, which then reacts with the aminophenol. This approach, however, demands strict moisture control to be effective.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| 4-aminophenol, 3-chloropropanoyl chloride | Dichloromethane, triethylamine, 0-5°C, 4-6 hours | 3-chloro-N-(4-hydroxyphenyl)propanamide | 68-75% | |

| 3-hydroxybenzoic acid, 3-phenylpropylamine | General Procedure B, room temperature, overnight | 3-hydroxy-N-(3-phenylpropyl)benzamide | - | nih.gov |

| 3-(2-hydroxyphenyl)propanoic acid, benzylamine | General Procedure B, room temperature, overnight | N-benzyl-3-(2-hydroxyphenyl)propanamide | - | nih.gov |

| 3-chloropropanoic acid, 4-aminophenol | Oxalyl chloride (in situ acid chloride formation) | 3-chloro-N-(4-hydroxyphenyl)propanamide | 63-67% |

Data not available for all yields.

Advanced Synthetic Techniques for this compound and Derivatives

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for producing amides. mdpi.comresearchgate.net This technique significantly reduces reaction times, often from hours to minutes, while maintaining or even improving yields. For the synthesis of amides from carboxylic acids and amines, ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used as a catalyst under solvent-free conditions in an open microwave reactor. mdpi.comresearchgate.net This method has been successfully applied to synthesize various amides, demonstrating its broad applicability. mdpi.comresearchgate.net

In a comparative study for the synthesis of 3-chloro-N-(4-hydroxyphenyl)propanamide, microwave irradiation at 100°C for 15-20 minutes provided yields of 70-72%, comparable to the 68-75% yields obtained through classical methods that require 4-6 hours. The use of minimal solvent, such as a small amount of dimethylformamide (DMF), enhances the green chemistry profile of this method.

Continuous flow synthesis offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and greater scalability. In the context of N-(hydroxyphenyl)propanamide synthesis, microreactor technology has been shown to improve both yield and purity. For the synthesis of 3-chloro-N-(4-hydroxyphenyl)propanamide, a two-phase flow system using PTFE tubing and staggered herringbone mixers achieved yields of 76–80% with residence times under 8 minutes. This represents a significant improvement over batch processes, which typically yield 68-75% in 4-6 hours.

Biocatalysis presents a green and highly selective alternative for amide synthesis. Enzymes, such as lipases, can catalyze the amidation reaction under mild conditions, often with high stereoselectivity. nih.govresearchgate.net For instance, immobilized Candida antarctica lipase (B570770) B (CAL-B) has been used to catalyze the amidation of 4-aminophenol in ionic liquids, achieving a 58–62% conversion over 24 hours. While this method is slower than chemical approaches, it avoids the use of halogenated solvents and allows for enzyme recycling.

The kinetic resolution of racemic mixtures is another significant application of biocatalysis in this area. Lipase from Pseudomonas fluorescens has been used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile, a precursor for fluoxetine (B1211875) synthesis, by transesterification. nih.govresearchgate.net This highlights the potential of biocatalytic methods to produce enantiomerically pure compounds. nih.govresearchgate.net

Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., ball milling), offers a solvent-free and environmentally friendly approach to chemical synthesis. arabjchem.org This technique has been applied to the synthesis of amides, including N-Mannich bases and other derivatives. iiste.org For example, the synthesis of 3-chloro-N-(4-hydroxyphenyl)propanamide has been achieved by ball milling 4-aminophenol and 3-chloropropanoic acid with coupling reagents, resulting in a 65% yield after 90 minutes. This solvent-free method is particularly useful for moisture-sensitive reactions.

The mechanochemical approach has also been used for the N-acetylation of amines. google.com The direct grinding of reactants in a mortar and pestle can lead to high yields of the desired amide product in a one-step, one-pot process. google.com

| Method | Key Features | Time | Yield (%) | Purity (HPLC) | Reference |

| Microwave-Assisted | Rapid, reduced solvent | 15-20 min | 70-72 | 96-98 | |

| Continuous Flow | High throughput, improved purity | < 8 min | 76-80 | 98-99 | |

| Biocatalytic | Green, high selectivity | 24 hours | 58-62 (conversion) | - | |

| Mechanochemical | Solvent-free, rapid | 90 min | 65 | - |

Data is for the synthesis of 3-chloro-N-(4-hydroxyphenyl)propanamide and may vary for this compound.

Functional Group Interconversions and Derivatization Strategies of this compound

The chemical architecture of this compound, featuring a nucleophilic hydroxyl group, a reducible amide, and an aromatic ring, offers multiple sites for chemical modification. These transformations are fundamental in exploring its structure-activity relationships.

A summary of key transformations is presented below:

| Reaction Type | Functional Group | Typical Reagents | Product |

|---|---|---|---|

| Oxidation | Hydroxyl (-OH) | Potassium permanganate (B83412), Chromium trioxide, 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) smolecule.comasianpubs.org | Quinone derivatives smolecule.com |

| Reduction | Amide (-CONH-) | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) smolecule.com | Corresponding amines smolecule.com |

| Nucleophilic Substitution | Derivatized Analogues (e.g., with a leaving group) cymitquimica.com | Various nucleophiles (e.g., sodium methoxide, potassium cyanide, amines) smolecule.comnih.gov | Substituted derivatives smolecule.com |

Oxidation Reactions of the Hydroxyl Moiety

The phenolic hydroxyl group is a primary site for oxidation. Depending on the reaction conditions and the oxidizing agent employed, this moiety can be converted to a ketone or, more commonly, to quinone-like derivatives. smolecule.comsmolecule.com Reagents such as potassium permanganate and chromium trioxide are effective for this transformation. smolecule.com For instance, in related phenolic structures, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) has been successfully used for oxidation and dehydrogenation reactions, highlighting a potential pathway for modifying this compound. asianpubs.org Such oxidative transformations can significantly alter the electronic properties and biological activity of the parent molecule. smolecule.com

Reduction Reactions of the Amide Linkage

The amide bond in this compound is chemically robust but can be reduced to its corresponding amine under forceful conditions. Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄) and in some cases sodium borohydride, are required to achieve this conversion. smolecule.com This reaction transforms the planar, electron-withdrawing amide group into a flexible, electron-donating amine, drastically changing the molecule's shape, basicity, and hydrogen-bonding capabilities. The resulting N-(3-hydroxyphenyl)propylamine would be expected to have fundamentally different biological and chemical properties.

Nucleophilic Substitution Reactions on Derivatized Analogues

While this compound itself is not primed for nucleophilic substitution, its derivatized analogues are key intermediates for creating diverse molecular libraries. A common strategy involves introducing a leaving group, such as a halogen, onto the propanamide side chain. The compound 3-chloro-N-(3-hydroxyphenyl)propanamide serves as an excellent example. cymitquimica.com The chlorine atom in this analogue is susceptible to replacement by a wide range of nucleophiles, enabling the synthesis of various substituted derivatives. smolecule.comcymitquimica.com

Furthermore, the hydroxyl group itself can participate in nucleophilic substitution reactions, such as etherification, by reacting with alkyl halides in the presence of a base. More complex derivatives, such as those incorporating a thiazolidinone ring, can undergo nucleophilic attack at the carbonyl carbon, allowing for the introduction of various nucleophiles. smolecule.com These substitution reactions are central to the synthetic strategies aimed at modifying the compound's interaction with biological targets. nih.gov

Strategic Derivatization for Modulated Biological Activity

The primary motivation for performing the chemical transformations described above is to modulate the biological activity of the this compound scaffold. The core structure and its isomers are associated with a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. smolecule.comontosight.ai

Derivatization allows for the systematic exploration of the structure-activity relationship (SAR). For example, the position of the hydroxyl group on the phenyl ring significantly influences biological efficacy. Studies comparing isomers have shown that N-(2-hydroxyphenyl)propanamide exhibits greater antimicrobial activity than this compound, a difference attributed to its enhanced hydrogen-bonding capacity. The introduction of an electron-withdrawing group, as in 3-chloro-N-(2-hydroxyphenyl)propanamide, can further enhance this activity. The versatility of the phenolic hydroxyl group allows it to interact with a diverse array of biological targets through hydrogen bonding and other interactions. nih.gov

The synthesis of extensive libraries of derivatives, including amides, esters, and hydrazones, has been a fruitful strategy for discovering compounds with potent and broad-spectrum antimicrobial activity against multidrug-resistant pathogens. nih.govnih.govrsc.org

| Compound | S. aureus (Antibacterial) | C. albicans (Antifungal) |

|---|---|---|

| This compound | 128 | Not Reported |

| N-(2-hydroxyphenyl)propanamide | 32 | 64 |

| 3-Chloro-N-(2-hydroxyphenyl)propanamide | Not Reported | 16 |

Considerations for Industrial-Scale Production and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to industrial-scale production of this compound and its derivatives requires careful consideration of factors such as cost, efficiency, safety, and purity. One common and scalable synthetic route involves the reaction of 3-aminophenol (B1664112) with 3-chloropropionyl chloride. asianpubs.org

Process optimization focuses on improving reaction yields and reducing production time. For the related isomer, 3-(4-hydroxyphenyl)propanamide, a modified synthetic method using thionyl chloride and ammonia (B1221849) water was shown to increase the yield from 75% to 84% while reducing the reaction time from 4.5 hours to just 2 hours. google.com This approach also simplifies the post-reaction workup, which is a significant advantage in large-scale manufacturing. google.com

Purification presents a major challenge in industrial production. Achieving pharmaceutical-grade purity (>99.5%) often requires specialized techniques. While laboratory-scale purification might rely on standard column chromatography, industrial processes may necessitate optimized recrystallization protocols, such as using specific toluene-heptane solvent mixtures with carefully controlled cooling rates to prevent the product from "oiling out". For challenging separations, scalable alternatives like centrifugal partition chromatography are being explored. The use of continuous flow methodologies and microreactors is another advanced technique that can enhance mass and heat transfer, suppress side reactions, and reduce solvent consumption compared to traditional batch processes.

Advanced Spectroscopic and Analytical Characterization of N 3 Hydroxyphenyl Propanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of N-(3-hydroxyphenyl)propanamide offers a distinct fingerprint of its hydrogen atoms. The spectrum reveals characteristic signals corresponding to the aromatic protons, the protons of the propanamide side chain, and the labile protons of the amide (N-H) and hydroxyl (O-H) groups.

In a typical ¹H NMR spectrum, the aromatic protons on the metasubstituted phenyl ring appear as a complex multiplet pattern in the downfield region, a result of their distinct chemical environments and spin-spin coupling interactions. The ethyl group of the propanamide moiety gives rise to a triplet for the terminal methyl (CH₃) protons and a quartet for the adjacent methylene (B1212753) (CH₂) protons, a classic ethyl pattern due to coupling. The labile protons of the amide and phenolic hydroxyl groups appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. For instance, in DMSO-d₆, the amide proton (NH) signal can be observed around 10.00 ppm, while the phenolic hydroxyl proton (OH) appears near 9.79 ppm. mjcce.org.mk

¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Amide (NH) | ~10.00 | Singlet |

| Phenolic (OH) | ~9.79 | Singlet |

| Aromatic (Ar-H) | 6.85 - 7.51 | Multiplet |

| Methylene (CH₂) | ~2.63 | Triplet |

| Methyl (CH₃) | ~1.58 | Triplet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for a complete carbon count and assignment.

The spectrum typically shows a signal for the carbonyl carbon (C=O) of the amide group in the highly deshielded region, often above 170 ppm. The carbon atoms of the aromatic ring appear in the range of approximately 110-160 ppm. The carbon attached to the hydroxyl group (C-OH) is found at the lower field end of this range, while the carbon attached to the nitrogen atom (C-N) is also clearly identifiable. The aliphatic carbons of the propanamide side chain, the methylene (CH₂) and methyl (CH₃) groups, resonate in the upfield region of the spectrum. mjcce.org.mk

¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (C=O) | ~172.0 |

| Aromatic (C-OH) | ~158.0 |

| Aromatic (C-N) | ~139.0 |

| Aromatic (Ar-C) | 107.0 - 130.0 |

| Methylene (CH₂) | ~30.0 |

| Methyl (CH₃) | ~10.0 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. mjcce.org.mk

The presence of the phenolic hydroxyl group is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. mjcce.org.mk The N-H stretching vibration of the secondary amide typically appears as a sharp to moderately broad band around 3300 cm⁻¹. nih.gov A strong, prominent absorption band corresponding to the carbonyl (C=O) stretching of the amide group (Amide I band) is observed in the range of 1640-1680 cm⁻¹. mjcce.org.mk Furthermore, the N-H bending vibration (Amide II band) is found around 1550 cm⁻¹. Aromatic C-H stretching vibrations are visible just above 3000 cm⁻¹, while aliphatic C-H stretching from the propanamide chain appears just below 3000 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Strong |

| N-H Stretch (Amide) | ~3300 | Sharp, Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | ~1550 | Medium |

| C-N Stretch | 1300 - 1400 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₉H₁₁NO₂), the exact molecular weight is 165.19 g/mol . nih.govscbt.com High-resolution mass spectrometry (HRMS) can provide the monoisotopic mass with high precision (165.07898 Da), confirming the elemental composition. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 165 would be expected. Common fragmentation pathways for this molecule include the cleavage of the amide bond and the loss of the ethyl group. A significant fragment would likely be the hydroxyphenylaminium cation resulting from cleavage of the bond between the carbonyl carbon and the nitrogen. Another characteristic fragmentation would be the loss of the propanoyl group to yield a fragment corresponding to 3-aminophenol (B1664112).

Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 166.08626 | Protonated Molecule |

| [M+Na]⁺ | 188.06820 | Sodium Adduct |

| [M]⁺ | 165.07843 | Molecular Ion |

| [M-H]⁻ | 164.07170 | Deprotonated Molecule |

Data sourced from predicted values. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a ground electronic state to a higher energy excited state. For N-aryl amides like this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* and n → π* electronic transitions associated with the aromatic phenyl ring and the amide functional group. mjcce.org.mkmjcce.org.mk

The conjugated system involving the phenyl ring and the amide group gives rise to strong π → π* transitions, typically observed in the 200-300 nm region. A weaker n → π* transition, originating from the non-bonding electrons on the oxygen and nitrogen atoms of the amide group, may also be observed. The position and intensity of these absorption bands can be influenced by the solvent polarity and pH, particularly due to the presence of the acidic phenolic hydroxyl group. mjcce.org.mkmjcce.org.mk Studies on similar N-aryl substituted amides show absorption maxima in the range of 200-400 nm. mjcce.org.mkmjcce.org.mk

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Structure Determination

While a specific single-crystal X-ray diffraction study for this compound was not found, analysis of its derivatives provides significant insight into the expected solid-state conformation and intermolecular interactions. nih.gov X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystalline solid, revealing detailed information on bond lengths, bond angles, and torsional angles.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental in the analysis of this compound and its derivatives, ensuring their purity and enabling the separation of complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are among the most powerful methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of this compound and its analogues. For instance, the purity of compounds like 3-Chloro-N-(3-hydroxyphenyl)propanamide is routinely determined using HPLC, with standards often exceeding 95% purity. lgcstandards.com In the broader context of related compounds, such as isomers and process impurities of paracetamol (N-(4-hydroxyphenyl)acetamide), HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) methods are well-established. These methods can separate the main compound from a host of process-related impurities, including N-(4-hydroxyphenyl)propanamide, within significantly reduced run times compared to older techniques. chromatographyonline.comthermofisher.com For example, a UHPLC method utilizing a C18 column can separate paracetamol and ten of its impurities in under two minutes. chromatographyonline.com The development of continuous flow methodologies for the synthesis of related compounds, such as 3-chloro-N-(4-hydroxyphenyl)propanamide, also relies on HPLC for monitoring reaction progress and purity, effectively suppressing the formation of side products.

Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), serves as a vital tool for the metabolic profiling and identification of phenylpropanoid derivatives in complex biological matrices. For instance, GC-MS has been used to identify phytochemicals in plant extracts, such as the methyl ester of 3-(4-hydroxyphenyl)-2-propenoic acid (p-coumaric acid methyl ester) in Punica granatum leaves. imrpress.comresearchgate.net This highlights the capability of GC-based methods to separate and identify structurally related compounds within a complex mixture, which is applicable to the analysis of this compound derivatives.

The purification of this compound derivatives, such as N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines, is often achieved using column chromatography on stationary phases like alumina (B75360) or silica (B1680970) gel. nih.govgoogle.com The choice of solvent system (e.g., ethyl acetate-hexanes) is critical for achieving effective separation of the desired product from reaction byproducts. nih.gov

| Compound | Technique | Column/Stationary Phase | Mobile Phase/Eluent | Key Findings | Reference |

|---|---|---|---|---|---|

| N-(4-hydroxyphenyl)propanamide (Impurity in Paracetamol) | UHPLC | BlueOrchid C18, 1.8 µm | Gradient Elution | Separated from paracetamol and 10 other impurities in under 2 minutes. | chromatographyonline.com |

| N-(4-hydroxyphenyl)propanamide (Impurity B) | HPLC/UHPLC | Hypersil GOLD C8, 3 µm (HPLC) / 1.9 µm (UHPLC) | A: 1.7 g/L KH2PO4 and 1.8 g/L of Na2HPO4 in water | Successful separation from acetaminophen (B1664979) and other impurities; UHPLC method offered significant time and solvent savings. | thermofisher.com |

| 3-Chloro-N-(3-hydroxyphenyl)propanamide | HPLC | Not specified | Not specified | Used to confirm purity of >95%. | lgcstandards.com |

| N-substituted cis-4a-(3-Hydroxyphenyl)-8a-methyloctahydroisoquinolines | Column Chromatography | Alumina | 15% EtOAc-hexanes | Effective purification of the target compound. | nih.gov |

| 3-(4-hydroxyphenyl)propanoic acid amide | Silica Gel Chromatography | Silica Gel | Chloroform-methanol (50:1, v/v) | Purification of the final product after synthesis. | google.com |

Potentiometric Studies for Metal Complex Formation Equilibria (for related hydroxamic acid derivatives)

Potentiometric titration is a crucial technique for investigating the thermodynamics of metal complex formation in solution, particularly for ligands like hydroxamic acids, which are structurally related to the amide functionality in this compound. These studies provide quantitative data on the stability of complexes formed between hydroxamic acid derivatives and various metal ions. psu.edu The affinity of a ligand for a metal ion is expressed in terms of stability constants (log β), which are determined by monitoring changes in pH as a metal ion solution is titrated with a ligand solution. jcsp.org.pkresearchgate.net

Hydroxamic acids are known to form stable complexes with a wide range of transition metal ions, a characteristic that underpins their biological roles (e.g., as siderophores for iron transport) and analytical applications. jcsp.org.pkacs.org Potentiometric studies have been extensively used to determine the stability constants for binary (metal-ligand) and ternary (metal-primary ligand-secondary ligand) complexes. acs.orgresearchgate.net

The stability of these metal-hydroxamate complexes is influenced by several factors, including the nature of the metal ion, the basicity of the hydroxamic acid, and the pH of the solution. jcsp.org.pkrsc.org For divalent metal ions, the stability of complexes with N-(m-chlorophenyl)-p-substituted benzohydroxamic acids generally follows the Irving-Williams order: Pd(II) > Cu(II) > Zn(II) > Ni(II) > Co(II) > Fe(II) > Mn(II). rsc.org For trivalent ions like Fe(III), Al(III), and Cr(III), the stability is typically high, with Fe(III) forming exceptionally stable complexes. jcsp.org.pkresearchgate.net For example, salicylhydroxamic acid forms very stable 1:1 and 2:1 complexes with Cu(II) and even more stable complexes with Fe(III). jcsp.org.pk

| Hydroxamic Acid Derivative | Metal Ion | log β₁ | log β₂ | Experimental Conditions | Reference |

|---|---|---|---|---|---|

| Salicylhydroxamic acid | Mn(II) | 3.44 | 6.63 | Not specified | jcsp.org.pk |

| Salicylhydroxamic acid | Co(II) | 5.06 | 8.94 | Not specified | jcsp.org.pk |

| Salicylhydroxamic acid | Ni(II) | 6.14 | 11.15 | Not specified | jcsp.org.pk |

| Salicylhydroxamic acid | Cu(II) | 8.47 | 15.38 | Not specified | jcsp.org.pk |

| Salicylhydroxamic acid | Zn(II) | 5.33 | 9.72 | Not specified | jcsp.org.pk |

| N-(m-chlorophenyl)-p-substituted benzohydroxamic acids | Fe(II) | Order of stability: Pd(II) > Cu(II) > Zn(II) > Ni(II) > Co(II) > Fe(II) > Mn(II) | 25 °C, 50%(v/v) dioxane–water | rsc.org | |

| Tripeptide hydroxamic acids | Fe(III) | Determined by a combination of pH-metry and spectrophotometry due to formation below measurable pH range. | 25.0 °C, I = 0.20 M (KCl) | researchgate.net | |

| Acetohydroxamic acid (Aha) | Sc(III) | Stability trend: Sc(III) > Y(III) > La(III) | 25 °C, I = 0.10 M NaCl | acs.org |

Computational and Theoretical Studies in N 3 Hydroxyphenyl Propanamide Research

Molecular Docking Simulations for Ligand-Target Binding Prediction and Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(3-hydroxyphenyl)propanamide research, docking simulations are instrumental in predicting how this compound and its analogs might interact with specific biological targets, such as enzymes and receptors.

Researchers utilize software like AutoDock Vina and Schrödinger Suite to perform these simulations. For instance, studies on derivatives of this compound have used molecular docking to predict their binding affinities and modes of interaction with various protein targets. These simulations can reveal crucial information about the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. This information is vital for understanding the compound's potential mechanism of action. For example, docking studies on related compounds have helped to identify key amino acid residues within the binding pocket of a target protein that are essential for the interaction.

Table 1: Examples of Molecular Docking Applications in Research on this compound and its Derivatives

| Derivative/Related Compound | Target Protein | Key Findings from Docking |

| 2-[2-(2-aminoacetyl)aminoacetyl]amino-3-(4-hydroxyphenyl)–propanamide | SARS-CoV-2 Mpro | Predicted binding energy of -7 kcal/mol, with hydrogen bonding to Asn151, Thr111, Asp153, Gln110, and Ser158. nih.gov |

| 3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide | Enzymes with chlorinated aryl-binding pockets | Simulation of binding to predict potential inhibitory activity. |

| N-(3-hydroxy)phenyl 5-bromo-8-methoxycoumarin-3-carboxamide | VEGFR-2 and CYP450 enzymes | Revealed substantial binding affinity towards the binding cavities of these enzymes. frontiersin.org |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Time-Dependent DFT - TDDFT) for Electronic Properties and Optimized Geometries

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules like this compound. DFT calculations can provide highly accurate information about the molecule's optimized geometry, bond lengths, bond angles, and electronic distribution. researchgate.net

These calculations are crucial for understanding the molecule's reactivity and stability. For example, DFT studies on related chlorinated propanamide derivatives have provided insights into their electronic structure, showing how the presence of chlorine atoms affects the molecule's polarization and electron density distribution. Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their UV-Vis absorption spectra. researchgate.net This information is valuable for characterizing the compound and understanding its photophysical properties.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Assessment

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations are used to explore their conformational flexibility and to assess the stability of their complexes with biological targets. nih.gov

By simulating the motion of atoms over a period of time, MD can reveal how the ligand and protein adapt to each other upon binding and how the interactions change over time. This is particularly important for confirming the stability of binding modes predicted by molecular docking. For instance, MD simulations have been used to study the stability of ligand-receptor complexes involving related compounds, confirming the persistence of key interactions observed in docking studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound and its analogs, QSAR models can be developed to predict their biological activities, such as antimicrobial or anticancer effects, based on their structural and physicochemical properties. mdpi.com

These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that encode information about the compounds' structure, size, shape, and electronic properties. mdpi.com Once a reliable QSAR model is established, it can be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis and testing of the most promising candidates.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Site Identification

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and to identify the regions that are most likely to be involved in electrostatic interactions. uni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. mdpi.com

For this compound, MEP analysis can identify the regions with negative electrostatic potential, which are susceptible to electrophilic attack, and regions with positive potential, which are prone to nucleophilic attack. uni-muenchen.demdpi.com This information is crucial for understanding the molecule's reactivity and its interactions with biological targets. For example, MEP analysis of related compounds has shown that the regions around the carbonyl oxygen and hydroxyl group typically exhibit negative potential, indicating their role as hydrogen bond acceptors. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the details of chemical bonding and electronic delocalization within a molecule. uni-muenchen.dewisc.edu It provides a description of the molecule in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns well with the intuitive concepts of chemical bonding.

For this compound, NBO analysis can provide insights into hyperconjugative interactions and charge transfer between different parts of the molecule. researchgate.net This analysis can reveal the stability of the molecule arising from these electronic interactions. For example, NBO analysis of related compounds has been used to study the delocalization of electrons across the amide bond and the stabilizing effects of intramolecular hydrogen bonding.

Medicinal Chemistry and Drug Discovery Aspects of N 3 Hydroxyphenyl Propanamide

Lead Compound Identification and Optimization Strategies

The journey from a simple chemical structure to a potential drug candidate often begins with the identification of a "lead compound"—a molecule that shows a desired biological activity. The N-(hydroxyphenyl)propanamide framework has been central to several such discoveries.

Derivatives like 3-chloro-N-(4-hydroxyphenyl)propanamide have been investigated as lead candidates for developing new anti-inflammatory and anticancer drugs. The unique arrangement of a chloro group on the propanamide chain and a hydroxyphenyl group on the amide nitrogen allows for effective interaction with biological targets. The hydroxyphenyl group, in particular, is crucial for enhancing solubility and reactivity, facilitating interactions with target proteins. smolecule.com

In the field of antiviral research, a structure-guided screening of thousands of compounds identified 2-[2-(2-aminoacetyl) aminoacetyl] amino-3-(4-hydroxyphenyl)–propanamide as a potent inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov This highlights the scaffold's potential in developing new antiviral therapies. nih.gov

Furthermore, derivatives have been identified as potent and selective ligands for mu opioid receptors, suggesting their utility in treating pain, addiction, and various neurological and gastrointestinal disorders. google.com

Optimization strategies often involve modifying the lead compound's structure to improve its efficacy and reduce off-target effects. One common approach is structure-activity relationship (SAR) studies. For example, in the development of inhibitors for the Polo-Box Domain (PBD) of Polo-like Kinase 1 (Plk1), a key target in cancer therapy, researchers started with a core scaffold and systematically altered its side chains. nih.gov They found that incorporating ether and alkyl chains improved activity, while adding amide groups led to a slight decrease in potency compared to alkyl chains, demonstrating how specific chemical modifications can fine-tune a compound's inhibitory power. nih.gov

| Lead Compound Class | Therapeutic Target/Area | Key Structural Features | Source |

|---|---|---|---|

| 3-Chloro-N-(4-hydroxyphenyl)propanamide | Anti-inflammatory, Anticancer | Chlorinated propanamide chain, hydroxyphenyl group | |

| 2-[2-(2-aminoacetyl) aminoacetyl] amino-3-(4-hydroxyphenyl)–propanamide | Antiviral (SARS-CoV-2 Mpro) | Aminoacetyl side chain, hydroxyphenyl group | nih.gov |

| 3-(3-Hydroxyphenyl)-3-amino-propionamide Derivatives | Neurological (Mu Opioid Ligands) | Amino group at the 3-position of the propionamide | google.com |

| 1-Thioxo-dihydro- bohrium.comsrce.hrnih.govtriazolo[4,3-a]quinazolin-5(1H)-one Derivatives | Anticancer (Plk1 PBD Inhibitor) | Heterocyclic core with modifiable side chains | nih.gov |

Scaffold Development and Derivatization for Novel Therapeutic Agents

A "scaffold" refers to the core chemical structure of a compound that is responsible for its fundamental biological activity. The N-(3-hydroxyphenyl)propanamide core is a privileged scaffold that has been extensively derivatized to create libraries of new compounds with diverse therapeutic applications.

One notable example is the development of 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic acid derivatives, which have shown promise as agents against drug-resistant pathogens and chemotherapy-resistant cancers. nih.govmdpi.com By modifying this central scaffold, researchers have generated compounds with dual antimicrobial and anticancer activities. mdpi.com

Similarly, scientists have synthesized novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives that exhibit potent, structure-dependent antimicrobial activity against multidrug-resistant bacteria and fungi, including the high-priority pathogen Candida auris. mdpi.comnih.gov The most potent compounds from this series often feature heterocyclic substituents. mdpi.com

Further derivatization efforts include:

Imidazole Analogs : The synthesis of N-(3-hydroxyphenyl)-2-(substituted imidazol-1-yl)alkanamides aimed to develop new agents with potential anti-HIV and broad-spectrum antibacterial properties. bohrium.comsrce.hr

Thiazolidinediones : By incorporating a thiazolidinedione moiety, researchers have created derivatives with HIV-1 reverse transcriptase (RT) inhibitory activity. nih.gov

Quinoxaline-3-propanamides : These derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in cancer angiogenesis. rsc.org

These examples underscore the modularity of the N-(hydroxyphenyl)propanamide scaffold, which allows medicinal chemists to attach various functional groups and heterocyclic rings to modulate biological activity and target different disease pathways. nih.govnih.govmdpi.com

Preclinical Efficacy Studies in Relevant Biological Models (in vitro and in vivo)

Before a compound can be considered for human trials, its efficacy must be rigorously tested in preclinical models. These studies typically begin with in vitro assays (conducted in a controlled environment like a test tube or culture dish) and may progress to in vivo studies (conducted in living organisms).

Derivatives of this compound have been evaluated in a variety of preclinical models:

Anticancer Activity : Novel quinoxaline-3-propanamides demonstrated significant cytotoxicity against human colon (HCT-116) and breast (MCF-7) cancer cell lines, with some compounds showing higher potency than the reference drug doxorubicin. rsc.org One derivative, compound 14 , exhibited VEGFR-2 inhibitory activity comparable to the cancer drug sorafenib (B1663141) (IC₅₀ of 0.076 μM) and was shown to induce apoptosis (programmed cell death) in cancer cells. rsc.org Similarly, N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides, derived from a related structure, were found to induce apoptosis in liver cancer (HepG-2) cells. frontiersin.org

Antimicrobial Activity : In the fight against resistant microbes, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown significant efficacy. One compound exhibited strong activity against Gram-positive bacteria S. aureus and E. faecalis, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against S. aureus. mdpi.com Another derivative from a 2-hydroxyphenyl series also showed potent activity against these bacteria and antifungal activity against drug-resistant Candida albicans (MIC 16 µg/mL). plos.org

Antiviral Activity : Derivatives have been tested for their ability to inhibit HIV-1 reverse transcriptase. nih.gov Molecular docking studies, a computational method to predict binding, often complement these in vitro assays to understand how the compounds interact with their viral target. nih.gov

While many in vitro studies have demonstrated promising results, it is often noted that in vivo validation of efficacy, pharmacokinetics, and toxicity is a necessary next step for translational relevance. nih.gov

| Compound Class/Derivative | Biological Model | Key Finding (Efficacy) | Source |

|---|---|---|---|

| Quinoxaline-3-propanamides | HCT-116 & MCF-7 Cancer Cells (in vitro) | IC₅₀ for VEGFR-2 inhibition as low as 0.076 μM; induced apoptosis. | rsc.org |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | S. aureus, E. faecalis (in vitro) | MIC of 16 µg/mL against S. aureus. | mdpi.com |

| Amino acid derivatives with 2-hydroxyphenyl core | Drug-resistant C. albicans (in vitro) | Antifungal activity with an MIC of 16 µg/mL. | plos.org |

| N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides | HepG-2 Liver Cancer Cells (in vitro) | Increased percentage of total apoptotic cells by 23-fold compared to control. | frontiersin.org |

| 1-Thioxo-dihydro- bohrium.comsrce.hrnih.govtriazolo[4,3-a]quinazolin-5(1H)-one Derivatives | Plk1 PBD Inhibition Assay (in vitro) | IC₅₀ values ranging from 1.03 to 3.90 μM. | nih.gov |

Analysis of Drug-Likeness and Pharmacokinetic Properties (e.g., ADME prediction models)

A potent compound is not necessarily a good drug. It must also possess favorable pharmacokinetic properties—summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. In modern drug discovery, computational (in silico) models are used early in the process to predict these properties and assess a compound's "drug-likeness."

Several studies on N-(hydroxyphenyl)propanamide derivatives have utilized these predictive tools:

ADME Profiling : Researchers use software like swissADME, pkCSM, and OSIRIS Property Explorer to predict a compound's ADME profile. frontiersin.orgjbcpm.com These tools analyze the chemical structure to estimate properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential for metabolism by key enzymes like Cytochrome P450. mdpi.comfrontiersin.org

Drug-Likeness Rules : A compound's drug-likeness is often evaluated against established guidelines like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these rules are more likely to be orally bioavailable. For example, in a screening for SARS-CoV-2 inhibitors, the majority of the top-ranked compounds showed no violations of Lipinski's rules. nih.gov

Bioavailability and Safety Prediction : Computational models can predict a compound's oral bioavailability and potential for toxicity. japsonline.com The "Boiled-Egg Model" is a visual tool used to predict both GI absorption and BBB permeation, helping to identify compounds that are likely to be absorbed after oral administration and whether they might enter the central nervous system. nih.govresearchgate.net This model also helps flag compounds that may be substrates for P-glycoprotein (P-gp), an efflux pump that can remove drugs from cells and limit their effectiveness. researchgate.net

The early in silico analysis of ADME and drug-likeness is crucial because poor pharmacokinetic profiles are a major reason for the failure of drug candidates in later clinical trials. japsonline.com By filtering out compounds with predicted unfavorable properties, researchers can focus their resources on developing candidates with a higher probability of success. japsonline.com

| Prediction Tool/Model | Properties Analyzed | Purpose in Drug Discovery | Source |

|---|---|---|---|

| SwissADME, pkCSM | ADME (Absorption, Distribution, Metabolism, Excretion), Pharmacokinetics | To predict how a compound will behave in the body. | frontiersin.orgjbcpm.com |

| Lipinski's Rule of Five | Molecular Weight, LogP, H-bond donors/acceptors | To assess oral bioavailability and drug-likeness. | nih.gov |

| Boiled-Egg Model | GI Absorption, Blood-Brain Barrier (BBB) Permeation, P-gp substrate potential | To visualize ADME properties and predict CNS penetration. | nih.govresearchgate.net |

| OSIRIS Property Explorer | Drug-likeness, Toxicity, Physicochemical properties | To evaluate overall suitability as a drug candidate and predict potential toxicity risks. | frontiersin.org |

Diverse Scientific Applications Beyond Medicinal Chemistry

Potential Applications in Agrochemical Research

The search for novel and effective agrochemicals is a continuous effort, and compounds derived from natural sources often provide promising leads. Phenylpropionamides, the chemical class to which N-(3-hydroxyphenyl)propanamide belongs, have been identified as possessing potential antiviral properties relevant to agriculture.

In a study on compounds isolated from the fruit of Ailanthus altissima, several phenylpropionamide derivatives were evaluated for their inhibitory activity against the Tobacco mosaic virus (TMV), a significant plant pathogen. nih.govmdpi.com Among the isolated compounds, 2-hydroxy-N-(2-hydroxyphenyl)propionamide, an isomer of the subject compound, was identified. mdpi.com While this specific isomer did not show strong activity in the reported study, other related phenolic compounds from the same extract demonstrated moderate inhibition against TMV. nih.gov For example, arbutin (B1665170) and 4-methoxyphenylacetic acid showed inhibitory effects with IC₅₀ values of 0.49 mM and 0.27 mM, respectively. nih.gov

These findings suggest that the phenylpropanamide scaffold is a viable starting point for developing new agrochemicals. The structural features of this compound could be systematically modified to enhance activity against plant viruses or other pathogens. Furthermore, research on other N-substituted propanamide derivatives has indicated potential for herbicidal and antimicrobial action, reinforcing the value of this chemical class in agricultural applications. researchgate.net

Table 1: Inhibitory Activity of Compounds from Ailanthus altissima against Tobacco Mosaic Virus (TMV)

| Compound | Type | IC₅₀ (mM) |

|---|---|---|

| Arbutin | Phenol | 0.49 |

| 4-methoxyphenylacetic acid | Phenol | 0.27 |

| Corilagin | Phenol | 0.45 |

| β-d-glucopyranosyl-(1→6)-arbutin | Phenol | 0.51 |

Data sourced from studies on extracts from Ailanthus altissima. nih.gov

Explorations in Material Science for Novel Functional Materials

The field of material science seeks to create new materials with specific, tailored properties. The molecular structure of this compound contains key features that are desirable in the design of functional materials, particularly polymers. Amides are a fundamental component in the synthesis of a wide range of polymers. cymitquimica.com

The this compound molecule possesses:

An Amide Linkage (-CONH-): This group is capable of forming strong hydrogen bonds, which is the basis for the stability and strength of many polymers, including nylons and polyamides.

A Hydroxyl Group (-OH): This group is also a prime site for hydrogen bonding and provides a reactive handle for further chemical modification, such as esterification or etherification, allowing the compound to be grafted onto other polymer backbones.

An Aromatic Phenyl Ring: The presence of the benzene (B151609) ring can contribute to the thermal stability and rigidity of a material. Aromatic interactions (pi-stacking) between rings can also influence the packing and morphology of polymer chains.

Theoretically, this compound could serve as a monomer or a co-monomer in polymerization reactions. Its bifunctional nature (with the hydroxyl group and the potential for reactions at the phenyl ring or amide nitrogen) could lead to the formation of linear polymers or more complex cross-linked networks. These materials could potentially have applications in areas requiring thermal stability, specific solvent resistance, or materials with high tensile strength. While specific research into polymers derived from this compound is not widely documented, its structural components are analogous to those used in established high-performance materials.

Utility as a Versatile Research Chemical and Synthetic Building Block

This compound is recognized as a useful research chemical, valued for its well-defined structure and the reactivity of its functional groups. scbt.comcymitquimica.com It serves as an excellent starting material, or synthetic building block, for creating more complex molecules. cymitquimica.comcymitquimica.com

The utility of this compound in synthesis stems from the distinct reactivity of its different parts:

The Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, or be used in coupling reactions to attach other molecular fragments.

The Amide Bond: While generally stable, the amide bond can be hydrolyzed under acidic or basic conditions to yield 3-aminophenol (B1664112) and propanoic acid, providing a route to deconstruct or modify the molecule.

The Aromatic Ring: The phenyl ring is susceptible to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation), allowing for the introduction of new functional groups onto the aromatic core. The position of these new groups would be directed by the existing hydroxyl and amide substituents.

As an intermediate, it allows chemists to build a library of derivatives for screening purposes. cymitquimica.com For instance, derivatives such as 3-chloro-N-(3-hydroxyphenyl)propanamide are available as research chemicals, indicating that the core structure is used as a scaffold for creating analogues with potentially different chemical and physical properties. cymitquimica.comsigmaaldrich.com The synthesis of various N-phenylpropanamide derivatives has been demonstrated in the literature, where aniline (B41778) derivatives are reacted with carboxylic acids to form the amide bond, a reaction that can be used to produce this compound itself or its analogues. rsc.org

Table 2: Selected this compound and its Derivatives in Research

| Compound Name | CAS Number | Molecular Formula | Role/Type |

|---|---|---|---|

| This compound | 21556-86-5 | C₉H₁₁NO₂ | Research Chemical, Building Block scbt.comnih.gov |

| 3-chloro-N-(3-hydroxyphenyl)propanamide | 50297-40-0 | C₉H₁₀ClNO₂ | Research Chemical, Derivative cymitquimica.comcymitquimica.com |

| 2-(2,4-Dichlorophenoxy)-N-(3-Hydroxyphenyl)propanamide | Not specified | Not specified | Propanamide Derivative ontosight.ai |

Future Research Directions and Translational Opportunities for N 3 Hydroxyphenyl Propanamide

Elucidating Underexplored Biological Activities and Their Underlying Mechanisms

While the complete biological profile of N-(3-hydroxyphenyl)propanamide remains to be fully elucidated, preliminary investigations into structurally similar compounds suggest a fertile ground for future research. For instance, the related compound, N-(3-hydroxyphenyl)benzamide, and its derivatives have demonstrated notable enzyme inhibition activity. This finding opens up avenues for screening this compound against a wide array of enzymatic targets implicated in various diseases.

Future pharmacological screening will be instrumental in identifying novel biological targets and therapeutic areas for this compound. High-throughput screening assays can be employed to rapidly assess its activity against diverse panels of receptors, enzymes, and ion channels. Subsequent mechanism of action studies will then be crucial to understand how the compound exerts its effects at a molecular level. Techniques such as differential gene expression analysis, proteomics, and cell-based assays will be vital in unraveling the intricate signaling pathways modulated by this compound.

Development of Highly Targeted Therapies Based on Specific Molecular Interactions

The development of highly targeted therapies represents a paradigm shift in modern medicine, and this compound could serve as a valuable scaffold for such innovations. The molecular structure of this compound offers several points for chemical modification, allowing for the rational design of derivatives with enhanced potency and selectivity for specific biological targets.

One promising avenue is the use of this compound as a core structure for the development of targeted drug delivery systems. By conjugating the compound to targeting moieties such as antibodies or peptides, it could be directed specifically to diseased cells or tissues, thereby minimizing off-target effects and enhancing therapeutic efficacy. Furthermore, derivatives of the structurally related 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic acid have been identified as a promising scaffold for developing agents against drug-resistant pathogens and cancer, suggesting a potential therapeutic trajectory for this compound-based compounds.

Advancements in Green Chemistry Approaches for Sustainable Synthesis

As the pharmaceutical industry increasingly embraces sustainable practices, the development of green chemistry approaches for the synthesis of this compound is a critical area of future research. Traditional chemical syntheses often rely on harsh reagents and generate significant waste. Therefore, a focus on more environmentally friendly methods is paramount.

Biocatalysis, which utilizes enzymes to carry out chemical transformations, offers a highly selective and sustainable alternative to conventional synthesis. The exploration of enzymes for the production of this compound could lead to milder reaction conditions and reduced environmental impact. Additionally, flow chemistry presents another green approach, offering advantages such as improved reaction control, enhanced safety, and the potential for process automation and scalability. A patent for a more efficient synthesis of the related isomer, 3-(4-hydroxyphenyl)propanamide, highlights the potential for significant improvements in manufacturing processes, including reduced costs and reaction times.

Integration of Advanced Computational Methods for Rational Design and Prediction

Advanced computational methods are indispensable tools in modern drug discovery and development, and their application to this compound research holds immense promise. In silico techniques can accelerate the identification of lead compounds, optimize their properties, and predict their behavior in biological systems.

Pharmacophore modeling can be used to identify the key structural features of this compound and its analogs that are responsible for their biological activity. This information can then be used to guide the design of new derivatives with improved potency and selectivity. Furthermore, the development of robust Quantitative Structure-Activity Relationship (QSAR) models will be crucial for predicting the biological activity of novel analogs before their synthesis, thereby saving time and resources. Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives through computational models will be essential for identifying candidates with favorable pharmacokinetic and safety profiles early in the drug discovery pipeline.

Considerations for Clinical Translation and Pharmaceutical Development

The successful translation of this compound from a promising lead compound into a clinically approved therapeutic requires careful planning and execution of a comprehensive pharmaceutical development program. A critical first step will be to conduct thorough Investigational New Drug (IND)-enabling studies. These preclinical studies are designed to provide essential data on the safety and pharmacology of the compound to support the initiation of human clinical trials.

Key components of an IND-enabling program for this compound would include in-depth pharmacology studies to confirm its mechanism of action and therapeutic potential, as well as comprehensive toxicology and safety pharmacology assessments to identify any potential risks. Furthermore, the development of a stable and effective pharmaceutical formulation will be crucial for ensuring consistent drug delivery and bioavailability. The intellectual property landscape will also need to be carefully navigated, with patent applications being a key step in protecting the novel discoveries and securing the commercial viability of any resulting therapeutic products.

Q & A

Q. Basic Analytical Characterization

- IR Spectroscopy : Confirm amide C=O stretch (~1680–1689 cm⁻¹) and phenolic O-H stretch (~3444 cm⁻¹) .

- ¹H-NMR : Key signals include the amide NH proton (δ 9.61 ppm, singlet), aromatic protons (δ 6.86–7.52 ppm, multiplet), and CH₂ groups adjacent to the carbonyl (δ 2.64–3.91 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 448.2 (ESI+) and fragmentation patterns to validate the backbone .

How can researchers design experiments to evaluate HIV-1 reverse transcriptase (RT) inhibitory activity?

Q. Advanced Bioactivity Assay Design

- Enzyme Inhibition Assays : Use recombinant HIV-1 RT in a colorimetric assay with poly(rC)-oligo(dG) as a template-primer. Measure IC₅₀ values via decreased absorbance at 260 nm due to inhibited DNA synthesis .

- Controls : Include nevirapine (known RT inhibitor) and solvent-only blanks.

- Dose-Response : Test concentrations from 0.1–100 µM to determine potency. Compound 29 (a derivative) showed IC₅₀ = 12.3 µM, indicating moderate activity .

What strategies resolve contradictions in reported biological activities of analogs?

Q. Advanced Data Contradiction Analysis

- Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, enzyme batch) across labs.

- Structural Validation : Re-examine NMR/HRMS data to confirm compound identity, as impurities (e.g., unreacted starting materials) may skew results .

- Meta-Analysis : Compare substituent effects; e.g., 3-hydroxyphenyl derivatives may show lower antifungal activity than 2-chlorophenyl analogs due to reduced lipophilicity .

How can molecular docking elucidate binding mechanisms?

Q. Advanced Computational Validation

- Target Selection : Dock this compound into HIV-1 RT’s allosteric pocket (PDB ID: 1RT2).

- Software : Use AutoDock Vina with Lamarckian GA parameters.

- Key Interactions : Hydrogen bonds between the 3-hydroxyl group and Lys101/Lys103 residues, and hydrophobic contacts with Tyr181/Tyr188 . Validate with mutagenesis studies to confirm critical residues.

How to establish structure-activity relationships (SAR) for antimicrobial activity?

Q. Advanced SAR Methodology

- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -Cl) or -donating (-OCH₃) groups.

- Bioactivity Testing : Compare MIC values against S. aureus and C. albicans. For example, 3-hydroxyphenyl analogs show weaker antifungal activity than 2-chlorophenyl derivatives due to reduced membrane penetration .

- Computational Modeling : Calculate logP and polar surface area (PSA) to correlate hydrophobicity with activity .

What are critical considerations for solvent selection and purification?

Q. Basic Practical Optimization

- Solvent Compatibility : Use aprotic solvents (DCM, THF) to avoid hydrolysis. Ethanol is ideal for recrystallization due to the compound’s moderate polarity .

- Purification : Avoid silica gel with basic modifiers (e.g., NH₄OH), which may degrade the amide. Use neutral alumina for acidic byproducts .

How to validate compound stability for in vitro assays?

Q. Advanced Stability Profiling

- pH Stability : Incubate in PBS at pH 5.0–9.0 (37°C, 24 hrs). Monitor degradation via HPLC; >90% stability at pH 7.4 supports cell-based assays .

- Thermal Stability : Store at -20°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.